Viomycin trihydrochloride
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Overview
Description
Viomycin trihydrochloride is a tuberactinomycin antibiotic derived from the actinomycete Streptomyces puniceus. It was historically used to treat infections caused by Mycobacterium tuberculosis until it was replaced by the less toxic capreomycin . This compound binds to RNA in bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Viomycin trihydrochloride is synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The gene cluster responsible for its biosynthesis includes several open reading frames (ORFs) that encode proteins involved in the assembly and cyclization of the peptide . The NRPS pathway involves the condensation and cyclization of two molecules of L-2,3-diaminopropionate, two molecules of L-serine, and one molecule of (2S,3R)-capreomycidine .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces puniceus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic .
Chemical Reactions Analysis
Types of Reactions: Viomycin trihydrochloride undergoes various chemical reactions, including coordination with metal ions, such as copper (II), which can enhance its reactivity against DNA . It also participates in acid-base reactions due to its peptide nature .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include metal ions like copper (II) and hydrogen peroxide. These reactions are typically carried out under physiological pH conditions .
Major Products Formed: The major products formed from reactions involving this compound include metal complexes and degraded DNA fragments .
Scientific Research Applications
Viomycin trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used in studies involving metal coordination and DNA degradation.
Biology: this compound is used to study ribosomal function and protein synthesis inhibition.
Medicine: It has been used in the treatment of multidrug-resistant tuberculosis.
Industry: The compound is utilized in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
Viomycin trihydrochloride exerts its effects by binding to a site on the ribosome that lies at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit . This binding stabilizes the tRNA in the A site in the pretranslocation state, thereby inhibiting protein synthesis . The molecular targets involved include 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA .
Comparison with Similar Compounds
Viomycin trihydrochloride is part of the tuberactinomycin family, which includes other antibiotics such as capreomycin . Compared to capreomycin, this compound is less toxic but has similar mechanisms of action and targets . Other similar compounds include streptomycin and kanamycin, which also inhibit protein synthesis by binding to bacterial ribosomes .
Properties
CAS No. |
39750-31-7 |
---|---|
Molecular Formula |
C25H46Cl3N13O10 |
Molecular Weight |
795.1 g/mol |
IUPAC Name |
(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;trihydrochloride |
InChI |
InChI=1S/C25H43N13O10.3ClH/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;;;/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);3*1H/b13-7-;;;/t10-,11+,12-,14-,15-,17-,18-;;;/m0.../s1 |
InChI Key |
AVXDCWXBRLUSCG-JJEOMLORSA-N |
Isomeric SMILES |
C1[C@@H](N=C(N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.Cl.Cl.Cl |
Canonical SMILES |
C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.Cl.Cl.Cl |
Origin of Product |
United States |
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